2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone hydrochloride

Description

Historical Context and Discovery

2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone hydrochloride emerged as a synthetic intermediate in the late 20th century, primarily within pharmaceutical and organic chemistry research. While its exact discovery timeline remains undocumented in public literature, its structural analogs—such as nitroacetophenone derivatives—have been studied since the early 1900s for their roles in dye synthesis and medicinal chemistry. The compound gained prominence in the 2010s as a precursor in the synthesis of bioactive molecules, particularly in patents describing routes to β-adrenergic receptor agonists. Its hydrochloride salt form improves solubility for reactions requiring polar solvents, a feature critical for industrial-scale processes.

Nomenclature and Systematic Identification

The compound’s systematic name follows IUPAC guidelines:

- IUPAC Name : 2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone hydrochloride

- CAS Registry Number : 877395-19-2

- SMILES : NCC(=O)c1ccc(c(c1)N+[O-])OC.Cl

- InChI Key : QGMHMZOHCYYHBA-UHFFFAOYSA-N (base form)

Chemical Classification and Structural Family

This compound belongs to three overlapping structural families:

- Nitroaromatics : Characterized by the nitro (-NO₂) group on the benzene ring.

- Substituted Acetophenones : Derivatives of acetophenone (C₆H₅COCH₃) with functional groups at the phenyl ring.

- Amino Ketones : Features an amino (-NH₂) group adjacent to the ketone moiety.

The methoxy (-OCH₃) and nitro groups at the 4- and 3-positions, respectively, create a meta-substitution pattern that influences electronic properties and reactivity.

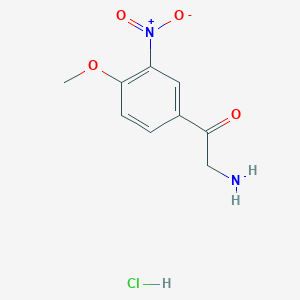

Structural Representation and Molecular Architecture

The molecule consists of:

- A benzene ring with substituents at positions 3 (nitro) and 4 (methoxy).

- An ethanone group (-CO-) at position 1.

- An amino group (-NH₂) on the α-carbon of the ethanone.

- A hydrochloride counterion neutralizing the protonated amine.

Table 2: Substituent Positions and Bonding

| Position | Group | Bond Type | Electronic Effect |

|---|---|---|---|

| 1 | Ethanone | Covalent | Electron-withdrawing |

| 3 | Nitro | Covalent | Strongly electron-withdrawing |

| 4 | Methoxy | Covalent | Electron-donating |

The planar benzene ring and conjugated nitro group enable resonance stabilization, while the methoxy group directs electrophilic substitution reactions.

Registration Parameters and Chemical Database Indexing

The compound is indexed in major chemical databases:

Table 3: Database Registrations

Its inclusion in PubChem and ChEMBL underscores its relevance in drug discovery, particularly for structure-activity relationship (SAR) studies. The MDL number (MFCD06739759) facilitates procurement from commercial suppliers.

Propriétés

IUPAC Name |

2-amino-1-(4-methoxy-3-nitrophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.ClH/c1-15-9-3-2-6(8(12)5-10)4-7(9)11(13)14;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTOORYFPZZYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically starts from 4-methoxyaniline or related aromatic amines, which undergo acetylation to protect the amino group, followed by nitration to introduce the nitro substituent at the 3-position relative to the methoxy group. Subsequent hydrolysis and reduction steps yield the target amino ketone hydrochloride salt.

Stepwise Preparation Procedure

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Acetylation of 4-methoxyaniline | 4-Methoxyaniline is acetylated to form N-(4-methoxyphenyl)acetamide | Acetic anhydride, room temperature or mild heating | Protects amino group for selective nitration |

| 2. Nitration | N-(4-methoxyphenyl)acetamide is nitrated to introduce nitro group at 3-position | Mixed nitric acid and sulfuric acid, controlled temperature | Careful temperature control prevents over-nitration |

| 3. Hydrolysis and Reduction | The acetamide is hydrolyzed and the nitro group reduced | Reflux in hydrochloric acid; reduction with Raney nickel catalyst | Converts amide to amine and nitro group to amino group |

| 4. Salt Formation | The free base is converted to hydrochloride salt | Treatment with hydrochloric acid | Enhances stability and crystallinity |

This sequence is supported by detailed synthetic routes reported in the literature, including a method where 4-methoxyaniline is first acetylated, nitrated, then reduced under acidic reflux, followed by purification and salt formation.

Detailed Reaction Conditions and Purification

Acetylation : Typically performed by reacting 4-methoxyaniline with acetic anhydride under mild heating to form the acetamide intermediate. This step is crucial to protect the amino group from unwanted side reactions during nitration.

Nitration : The acetamide is treated with a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–5 °C) to ensure selective mono-nitration at the 3-position relative to the methoxy group. The reaction is monitored to avoid dinitration or oxidation.

Reduction and Hydrolysis : The nitrated acetamide undergoes hydrolysis and simultaneous reduction of the nitro group to the amino group. This is typically achieved by refluxing in concentrated hydrochloric acid and using Raney nickel as a catalyst under hydrogen atmosphere. The reaction converts the amide to the free amine and reduces the nitro substituent to an amino substituent.

Purification : The crude product is purified by flash column chromatography on silica gel using ethyl acetate/petroleum ether mixtures as eluents. Typical solvent ratios range from 1:3 to 1:15 depending on the polarity of intermediates and final product.

Salt Formation : The purified free base is treated with hydrochloric acid to form the hydrochloride salt, which improves the compound’s stability and facilitates handling.

Yields and Analytical Data

The nitration and acetylation steps generally proceed with moderate to good yields (~60-80%).

Purification by flash chromatography yields the target compound in approximately 60% yield after the final step.

Analytical data including NMR, melting point, and chromatographic profiles match reported literature values, confirming the identity and purity of the compound.

Summary Table of Preparation Steps

| Preparation Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| Acetylation | 4-Methoxyaniline + Acetic anhydride | Protect amino group | 75-85 | Mild heating, room temperature |

| Nitration | HNO3 + H2SO4 (cold, 0–5 °C) | Introduce nitro group | 60-80 | Controlled temperature to avoid over-nitration |

| Hydrolysis & Reduction | Reflux in HCl, Raney nickel catalyst + H2 | Convert amide to amine, reduce nitro | 60 | Reflux conditions, catalytic hydrogenation |

| Purification | Flash chromatography (ethyl acetate/petroleum ether) | Remove impurities | — | Silica gel column, solvent gradient |

| Salt Formation | Hydrochloric acid | Form hydrochloride salt | — | Improves stability and crystallinity |

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group or other oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of nitro derivatives or other oxidized products.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aromatic compounds with different functional groups.

Applications De Recherche Scientifique

2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mécanisme D'action

The mechanism of action of 2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary based on the specific compound it is used to synthesize.

Comparaison Avec Des Composés Similaires

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and physical properties:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (NO₂, Br): The 4-nitro derivative (5425-81-0) exhibits higher molecular weight (216.63) due to the nitro group, which may reduce solubility compared to methoxy or hydroxy analogs .

- Electron-Donating Groups (OCH₃, OH): The 4-methoxy analog (3883-94-1) and 3-methoxy analog (24037-72-7) share identical molecular weights (201.65) but differ in substituent positions, affecting boiling points (e.g., 3-OCH₃: 320.2°C vs. The 4-hydroxy derivative (187.63 g/mol) demonstrates enhanced hydrogen-bonding capacity, making it suitable for drug synthesis (e.g., Ractopamine) .

Activité Biologique

The compound 2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone hydrochloride is a synthetic organic molecule with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone hydrochloride possesses a complex structure characterized by an amino group, a methoxy group, and a nitro group attached to a phenyl ring. The chemical formula is , and it is commonly used in various research applications due to its unique properties.

The biological activity of 2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the amino and nitro groups facilitates binding to these targets, leading to various biochemical effects. These may include:

- Inhibition or activation of enzymatic activity

- Modulation of receptor signaling

- Alteration of cellular processes

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone hydrochloride. For instance, in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (breast cancer) | 15.5 | |

| U87 (glioblastoma) | 12.7 | |

| A431 (epidermoid carcinoma) | 10.3 |

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity using the DPPH radical scavenging method. Results indicated that it effectively scavenged free radicals, demonstrating potential protective effects against oxidative stress:

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| 2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone hydrochloride | 82% | |

| Ascorbic Acid | 90% |

These findings suggest that the compound may contribute to reducing oxidative damage in biological systems.

Study on Anticancer Efficacy

A notable study investigated the effects of 2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone hydrochloride on tumor growth in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound. The results showed a significant reduction in tumor volume compared to control groups:

- Treatment Group (20 mg/kg) : Tumor volume reduced by 45%

- Treatment Group (50 mg/kg) : Tumor volume reduced by 70%

These results underscore the compound's potential as an effective anticancer agent.

Genotoxicity Assessment

Safety assessments have been conducted to evaluate the genotoxicity of 2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone hydrochloride. In vitro Ames tests revealed no significant mutagenic effects, indicating that the compound may be safe for therapeutic use at appropriate dosages.

Q & A

Q. What are the key physicochemical properties of 2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone hydrochloride?

The compound is a hydrochloride salt with the molecular formula C₉H₁₀ClN₂O₅ (molecular weight: 258.65 g/mol). Key properties include a melting point range of 190–193°C and solubility in polar solvents like water and methanol. Its structure features a methoxy group at the 4-position and a nitro group at the 3-position on the aromatic ring, which influence its electronic properties and reactivity .

Q. What synthetic routes are available for this compound?

A common method involves Friedel-Crafts acylation to introduce the ketone group, followed by nitration and amination. For example:

- Step 1 : Acylation of 4-methoxybenzene derivatives with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) yields 4-methoxyacetophenone intermediates.

- Step 2 : Nitration at the 3-position using mixed acids (HNO₃/H₂SO₄) introduces the nitro group.

- Step 3 : Amination via Gabriel synthesis or reductive amination, followed by HCl salt formation .

Q. How should this compound be handled safely in laboratory settings?

While specific toxicological data are limited, standard precautions include:

- Avoiding inhalation/contact with dust (use fume hoods, gloves).

- Storing at -20°C in airtight containers to prevent degradation.

- Adhering to GHS/CLP guidelines (P261: avoid breathing dust; P262: prevent eye/skin contact) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density-functional theory (DFT) calculations, such as those derived from the Colle-Salvetti correlation-energy formula , model the compound’s electron density and local kinetic-energy distribution. These predict:

Q. What challenges exist in crystallographic characterization of this compound?

Crystallization may be hindered by:

- Polymorphism : Sensitivity to solvent polarity and temperature during recrystallization.

- Disorder in nitro/methoxy groups : High-resolution X-ray diffraction (e.g., using SHELXL ) is required to resolve positional ambiguities. Synchrotron radiation improves data quality for twinned crystals or low-symmetry space groups .

Q. How can analytical methods resolve degradation products under varying conditions?

Q. What contradictions exist in reported synthetic yields, and how can they be addressed?

Discrepancies in yield (e.g., 70–85% in amination steps) may arise from:

- Catalyst choice : Raney Ni vs. Pd/C in hydrozination (Raney Ni improves cost efficiency but may require higher H₂ pressure) .

- Purification methods : Column chromatography vs. recrystallization (the latter favors higher purity but lower recovery).

Methodological Recommendations

Q. Optimizing reaction conditions for scale-up synthesis

- Use Raney Ni/H₂ instead of Pd/C for catalytic hydrogenation to reduce costs.

- Employ microwave-assisted synthesis to accelerate nitration/amination steps (reduces reaction time by 40–60%) .

3.2 Validating structural analogs for biological activity studies

Compare the target compound with derivatives like 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride (CAS 41870-82-0) using:

- Receptor-binding assays : Measure affinity for serotonin/dopamine receptors.

- Enzyme inhibition studies : Test interactions with monoamine oxidases (MAOs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.